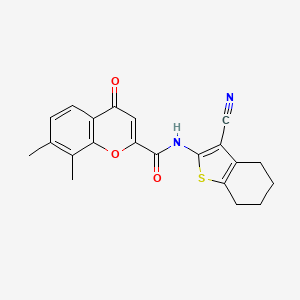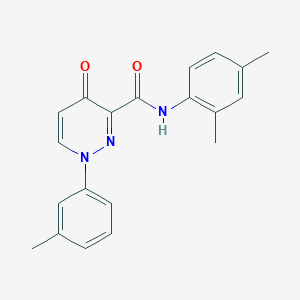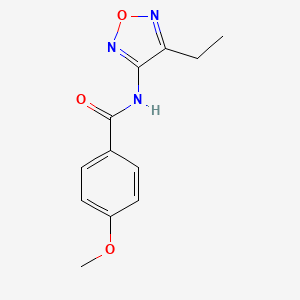![molecular formula C19H14ClFN2O3S B11386146 4-Methoxyphenyl 5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate](/img/structure/B11386146.png)
4-Methoxyphenyl 5-chloro-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-METHOXYPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a chloropyrimidine core, and a fluorophenylmethylsulfanyl substituent
准备方法
The synthesis of 4-METHOXYPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE involves multiple steps, typically starting with the preparation of the pyrimidine core. The synthetic route often includes the following steps:
Formation of the Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring.
Introduction of Substituents: The methoxyphenyl, chloropyrimidine, and fluorophenylmethylsulfanyl groups are introduced through various substitution reactions. These reactions may involve the use of reagents such as halogenating agents, sulfonyl chlorides, and methoxy compounds.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product. This step may require the use of catalysts and specific reaction conditions to ensure high yield and purity.
Industrial production methods for this compound may involve optimization of the synthetic route to enhance efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反应分析
4-METHOXYPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogenating agents, nucleophiles, and electrophiles.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyrimidine compounds.
科学研究应用
4-METHOXYPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: It is explored for its potential therapeutic applications, including drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications in the manufacturing of high-performance materials.
作用机制
The mechanism of action of 4-METHOXYPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
4-METHOXYPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE can be compared with other similar compounds, such as:
4-METHOXYPHENYL 5-CHLORO-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE: This compound has a similar structure but with a chlorophenyl group instead of a fluorophenyl group. The presence of different substituents can lead to variations in chemical reactivity and biological activity.
4-METHOXYPHENYL 5-CHLORO-2-{[(2-BROMOPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE:
4-METHOXYPHENYL 5-CHLORO-2-{[(2-IODOPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE: The presence of an iodophenyl group can affect the compound’s reactivity and interactions with biological targets.
The uniqueness of 4-METHOXYPHENYL 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}PYRIMIDINE-4-CARBOXYLATE lies in its specific combination of substituents, which can impart distinct chemical and biological properties.
属性
分子式 |
C19H14ClFN2O3S |
|---|---|
分子量 |
404.8 g/mol |
IUPAC 名称 |
(4-methoxyphenyl) 5-chloro-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C19H14ClFN2O3S/c1-25-13-6-8-14(9-7-13)26-18(24)17-15(20)10-22-19(23-17)27-11-12-4-2-3-5-16(12)21/h2-10H,11H2,1H3 |
InChI 键 |
NVOSPZNQVSARGS-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)OC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-methylphenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11386072.png)
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B11386086.png)



![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11386099.png)
![11-Chloro-3-(2-methoxyphenethyl)-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one](/img/structure/B11386110.png)
![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11386127.png)
![5-chloranyl-2-[(4-methylphenyl)methylsulfonyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11386131.png)


![N-[2-(2-fluorophenyl)ethyl]-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11386149.png)
![N-[4-(dimethylamino)benzyl]-3,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide](/img/structure/B11386157.png)
